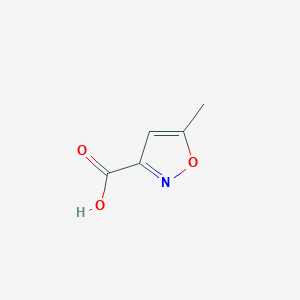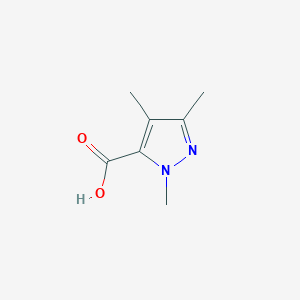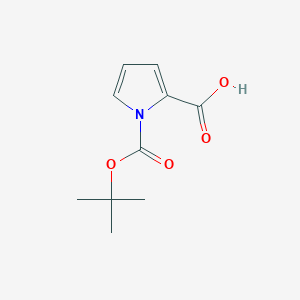
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine
Overview
Description
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is a chiral compound with significant pharmacological properties. It is known for its high affinity for the kappa opioid receptor, making it a potent and selective kappa opioid receptor antagonist . This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of stress-related and addictive behaviors.
Mechanism of Action
Target of Action
The primary target of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is the opioid kappa receptor . This receptor is a type of opioid receptor that has high affinity for kappa-selective opioids. It is involved in various physiological processes, including pain perception, mood regulation, and immune response.
Mode of Action
This compound interacts with the opioid kappa receptor as a selective antagonist . It binds to the receptor with high affinity, blocking the receptor’s interaction with its natural ligands. This prevents the receptor from initiating the intracellular signaling pathways that would normally result from ligand binding.
Biochemical Pathways
Upon binding to the opioid kappa receptor, this compound inhibits the receptor’s signaling pathways. This includes the inhibition of the [^35S]GTP-gamma-S assay, a measure of G-protein activation . The downstream effects of this inhibition are complex and can vary depending on the specific cellular context.
Pharmacokinetics
Its high affinity for the opioid kappa receptor suggests that it may have good bioavailability and be able to effectively reach its target in the body .
Result of Action
The primary result of this compound’s action is the antagonism of the opioid kappa receptor . By blocking this receptor, it can modulate the receptor’s physiological effects, potentially influencing pain perception, mood, and immune response.
Biochemical Analysis
Biochemical Properties
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine interacts with various enzymes and proteins, particularly opioid receptors . Its high binding affinity and selectivity are achieved via a conformation wherein the connecting chain of the N-substituents is extended away from piperidine nitrogen .
Cellular Effects
This compound influences cell function by interacting with opioid receptors . It can affect cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and the presence of other biomolecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly opioid receptors . This binding can lead to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine involves several steps to ensure the correct stereochemistry. One common method includes the use of a Rhodium(I) catalyzed asymmetric hydrogenation . Another approach exploits the existing stereochemistry in 2-deoxy-D-ribose, and a third method involves both biocatalytic and classical resolution techniques .
Industrial Production Methods: Industrial production of this compound often involves the preparation of intermediates such as (αS,3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-α-(phenylmethyl)-1-piperidine propanoic acid ethyl ester . This intermediate is then further processed to obtain the desired compound. The process requires careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential as a kappa opioid receptor antagonist, which can help in treating conditions like stress-induced cocaine reinstatement and diuresis . Additionally, it has applications in the pharmaceutical industry for developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include (3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) and other kappa opioid receptor antagonists .
Uniqueness: What sets (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine apart is its high selectivity and potency as a kappa opioid receptor antagonist . This makes it a valuable compound for research and potential therapeutic applications, particularly in the field of addiction and stress-related disorders .
Properties
IUPAC Name |
3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZDAOSDNCHKFE-GXFFZTMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1(C)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC[C@@]1(C)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453444 | |
| Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119193-19-0 | |
| Record name | 3-[(3R,4R)-3,4-Dimethyl-4-piperidinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119193-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine relate to its opioid antagonist activity?
A1: While the provided abstracts don't offer a detailed mechanistic explanation, they highlight the importance of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure for opioid antagonism. The research specifically investigated (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs with variations in the nitrogen substituent. This suggests that this specific stereochemistry and the aromatic hydroxyl group are crucial for binding to opioid receptors, potentially through interactions like hydrogen bonding or aromatic stacking. The varying N-substituents likely influence the molecule's affinity for different opioid receptor subtypes (mu, kappa, delta), impacting overall antagonist potency and selectivity. []
Q2: What is significant about the synthesis of this compound described in the research?
A2: The research highlights an improved synthetic route for this compound and its analogs, emphasizing a key step: the cis-thermal elimination of carbonates. This method enabled the researchers to achieve high yields (up to 90%) in constructing the desired 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine intermediate, which is crucial for introducing the C3 methyl group with the correct stereochemistry. This improved synthesis allows for more efficient production of these opioid antagonists, potentially facilitating further research and development. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)









